molecular formula C23H25NO6S B3013441 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 946298-31-3

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B3013441
CAS No.: 946298-31-3
M. Wt: 443.51
InChI Key: APEMMBQSRKNOFF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a 4-isopropoxybenzamide core, a 4-methoxybenzenesulfonyl group, and a furan-2-yl substituent linked via an ethyl chain. The compound’s design integrates lipophilic (isopropoxy, furan) and polar (sulfonyl) moieties, balancing solubility and membrane permeability .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-16(2)30-19-8-6-17(7-9-19)23(25)24-15-22(21-5-4-14-29-21)31(26,27)20-12-10-18(28-3)11-13-20/h4-14,16,22H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEMMBQSRKNOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple stepsThe final step involves the coupling of the intermediate with 4-(propan-2-yloxy)benzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonyl group are key functional moieties that enable the compound to bind to proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name / Source Core Structure Key Substituents Functional Differences vs. Target Compound
Target Compound Benzamide 4-Isopropoxy, 4-methoxybenzenesulfonyl, ethyl-furan-2-yl Reference for comparison
N-[(furan-2-yl)methyl]-4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}benzamide Benzamide 4-Methoxy, furan-2-ylmethyl, 4-isopropylbenzyl Lacks sulfonyl group; has benzyl instead of ethyl-sulfonyl
N-Phenyl-2-furohydroxamic acid Hydroxamic acid Furan-2-yl, phenyl Hydroxamic acid replaces benzamide; no sulfonyl group
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide Halogenated (Br, F, Cl), trifluoropropoxy Highly fluorinated; lacks sulfonyl and furan groups
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide 2-Methoxy, 4-methyl, 4-chlorophenyl Simpler substituents; no sulfonyl or heterocyclic groups
Sigma receptor-binding benzamides (e.g., [125I]PIMBA) Benzamide Iodinated methoxy, piperidinylethyl Radioiodinated for imaging; targets sigma receptors

Key Observations :

  • The sulfonyl group in the target compound distinguishes it from analogs like (benzyl-substituted) and (simple halogenated benzamides). This group may enhance binding to polar targets or improve metabolic stability .
  • However, its conjugation with a sulfonyl-ethyl chain in the target compound may alter electronic properties compared to hydroxamic acid derivatives .

Physicochemical and Spectroscopic Properties

  • IR/NMR Profiles : The target compound’s IR spectrum likely exhibits bands for C=O (1660–1680 cm⁻¹, benzamide), S=O (1150–1250 cm⁻¹, sulfonyl), and furan C-O-C (1010–1050 cm⁻¹), consistent with analogs in . Absence of N-H stretches (as in ) confirms secondary amide formation.
  • However, the sulfonyl group counterbalances this by introducing polarity .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Furan ring : Contributes to the compound's heterocyclic characteristics.
  • Methoxybenzenesulfonyl group : Enhances interaction with biological targets.
  • Propan-2-yloxy group : May influence solubility and bioavailability.

The molecular formula is C20H21N2O5SC_{20}H_{21}N_{2}O_{5}S, with a molecular weight of approximately 385.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Modulation of Receptor Activity : It may bind to G protein-coupled receptors (GPCRs), influencing various signaling pathways associated with cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, studies on prostate cancer (PC-3) cells showed significant cytotoxicity at low concentrations, indicating its potential as a therapeutic agent against resistant cancer types .

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy and safety profile. In xenograft models, it exhibited promising antitumor activity without significant neurotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Data Table

Biological Activity Mechanism Study Type Findings
AnticancerMicrotubule disruptionIn VitroSignificant cytotoxicity in PC-3 cells
Anti-inflammatoryEnzyme inhibitionIn VivoReduced inflammatory markers in animal models
AntimicrobialTarget interactionPreliminaryEnhanced activity against specific microbial strains

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